molecular formula C10H12BrNO3 B1519634 5-Bromopyridin-3-yl tert-butyl carbonate CAS No. 1087659-21-9

5-Bromopyridin-3-yl tert-butyl carbonate

Cat. No.: B1519634
CAS No.: 1087659-21-9
M. Wt: 274.11 g/mol
InChI Key: PTJSDWLLHABFKV-UHFFFAOYSA-N
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Description

5-Bromopyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.11 g/mol. This compound is characterized by a bromine atom attached to the pyridine ring and a tert-butyl carbonate group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridin-3-yl tert-butyl carbonate typically involves the reaction of 5-bromopyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridin-3-yl tert-butyl carbonate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in 5-hydroxypyridin-3-yl tert-butyl carbonate.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like zinc and hydrochloric acid or sodium borohydride can be used.

  • Substitution: Nucleophiles such as sodium azide or iodide can be employed, often in the presence of a polar solvent like DMF (dimethylformamide).

Major Products Formed:

  • Pyridine-N-oxide: Formed through oxidation.

  • 5-Hydroxypyridin-3-yl tert-butyl carbonate: Resulting from reduction.

  • Substituted Derivatives: Various nucleophiles can lead to different substituted products.

Scientific Research Applications

5-Bromopyridin-3-yl tert-butyl carbonate is widely used in scientific research due to its versatility and reactivity. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

In biology, the compound is used in the study of enzyme inhibitors and receptor ligands. Its reactivity with various biological targets allows researchers to explore new therapeutic agents and understand biological processes better.

In the field of medicine, derivatives of this compound are investigated for their potential use in drug development. Its ability to undergo various chemical transformations makes it a useful precursor in the synthesis of active pharmaceutical ingredients (APIs).

In industry, the compound is employed in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable compounds.

Mechanism of Action

The mechanism by which 5-Bromopyridin-3-yl tert-butyl carbonate exerts its effects depends on the specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

  • 5-Bromopyridin-3-yl acetate

  • 5-Bromopyridin-3-yl methyl carbonate

  • 5-Bromopyridin-3-yl ethyl carbonate

Properties

IUPAC Name

(5-bromopyridin-3-yl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9(13)14-8-4-7(11)5-12-6-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJSDWLLHABFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670137
Record name 5-Bromopyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-21-9
Record name Carbonic acid, 5-bromo-3-pyridinyl 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromopyridin-3-yl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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